molecular formula C19H22BrNO3 B15137983 Antitumor agent-109

Antitumor agent-109

Cat. No.: B15137983
M. Wt: 392.3 g/mol
InChI Key: MGXKYGMIEHKJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-109, also known as compound 6, is a dual-function inhibitor that targets hyaluronic acid and differentiation cluster 44 (CD44). This compound is involved in tumor progression and invasion, demonstrating potent antitumor activity. It specifically inhibits MDA-MB-231 cells with an EC50 value of 0.59 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-109 involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, methylation, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-109 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Antitumor agent-109 has a wide range of scientific research applications, including:

Mechanism of Action

Antitumor agent-109 exerts its effects by targeting hyaluronic acid and CD44, which are involved in tumor progression and invasion. The compound inhibits the interaction between hyaluronic acid and CD44, thereby interfering with tumor growth and invasion. This inhibition leads to the disruption of cellular signaling pathways that promote tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitumor agent-109 is unique due to its dual-function inhibition of both hyaluronic acid and CD44. This dual-targeting approach enhances its antitumor efficacy by simultaneously disrupting multiple pathways involved in tumor progression and invasion. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H22BrNO3

Molecular Weight

392.3 g/mol

IUPAC Name

5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3

InChI Key

MGXKYGMIEHKJAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br

Origin of Product

United States

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